Product packaging for (E)-Bis(4-butylphenyl)diazene(Cat. No.:CAS No. 100633-57-6)

(E)-Bis(4-butylphenyl)diazene

Cat. No.: B14674272
CAS No.: 100633-57-6
M. Wt: 294.4 g/mol
InChI Key: HTTBAGNJILNUBG-UHFFFAOYSA-N
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Description

(E)-Bis(4-butylphenyl)diazene is an organic compound of significant interest in advanced materials research, particularly in the development of liquid crystal systems. Azo compounds with alkylphenyl substituents, such as butyl chains, are key components in the synthesis of liquid crystals (LCs) used in electro-optical devices . These LCs exhibit excellent self-assembling properties and high responsiveness to electric fields . When functionalized with specific side groups, these diazene-based LC molecules can be used to create novel nanocomposites. For instance, research shows that doping related LC molecules with nanoparticles like Eu₂O₃ can significantly enhance their photoluminescence dynamics, fluorescence decay properties, and electrical characteristics, making them suitable for applications in advanced photonics and opto-electronics . The mechanism of action for such compounds in liquid crystal applications involves the molecular alignment and switching behavior under an applied electric field. The diazene moiety, as part of a conjugated system, contributes to the molecule's overall anisotropic interactions. When integrated into a device, the material's orientation can be controlled, leading to changes in its optical properties, which is the fundamental principle behind their use in display and modulation technologies . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N2 B14674272 (E)-Bis(4-butylphenyl)diazene CAS No. 100633-57-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100633-57-6

Molecular Formula

C20H26N2

Molecular Weight

294.4 g/mol

IUPAC Name

bis(4-butylphenyl)diazene

InChI

InChI=1S/C20H26N2/c1-3-5-7-17-9-13-19(14-10-17)21-22-20-15-11-18(12-16-20)8-6-4-2/h9-16H,3-8H2,1-2H3

InChI Key

HTTBAGNJILNUBG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of E Bis 4 Butylphenyl Diazene

Historical and Classical Approaches to Symmetric Azobenzene (B91143) Synthesis

The foundational methods for creating symmetric azobenzenes date back to the 19th century. One of the earliest documented preparations of azobenzene itself was by Eilhard Mitscherlich in 1834. A classical method, established in 1856, involved the reduction of nitrobenzene (B124822) with iron filings in the presence of acetic acid. This reductive approach laid the groundwork for many subsequent syntheses.

Other historically significant methods include:

The Mills Reaction: This involves the condensation of an aromatic nitroso compound with an aniline (B41778).

The Wallach Reaction: This reaction transforms azoxybenzenes into 4-hydroxy substituted azoderivatives in an acidic medium. While primarily for hydroxy-substituted azobenzenes, it represents a classical transformation within this compound class.

Oxidative Coupling of Anilines: This method has been a long-standing approach to generate a wide variety of differently substituted azobenzenes.

These classical methods, while historically important, can sometimes be limited by harsh reaction conditions or a narrow substrate scope.

Contemporary Synthetic Strategies for (E)-Bis(4-butylphenyl)diazene

Modern synthetic chemistry has introduced a variety of more refined and versatile methods for the preparation of this compound and other symmetric azobenzenes. These strategies often offer milder reaction conditions, higher yields, and greater functional group tolerance.

Diazo Coupling Reactions and Their Optimization

Diazo coupling is a cornerstone of azobenzene synthesis, involving the reaction of a diazonium salt with an activated aromatic compound. For the synthesis of this compound, this would typically involve the diazotization of 4-butylaniline (B89568) followed by coupling with another molecule of 4-butylaniline.

The optimization of diazo coupling reactions is crucial for achieving high yields and purity. Key parameters that are often fine-tuned include:

pH: The pH of the reaction medium is critical. At acidic pH (below 6), an amino group is a stronger activating substituent, while at alkaline pH (above 7.5), phenolic functions become stronger activators.

Temperature: Diazotization reactions are typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Catalysts: Phase transfer catalysts can be employed to facilitate the reaction between the aqueous diazonium salt and the organic coupling component, leading to improved reaction rates and yields.

Recent advancements have focused on developing more sustainable diazotization procedures, such as using low concentrations of nitrogen dioxide in air, which can be recycled from industrial processes.

Table 1: Optimization of a Generic Diazo Coupling Reaction

ParameterCondition 1Condition 2Condition 3Result
Acid Hydrochloric AcidSulfuric AcidPhosphoric AcidPhosphoric acid gave the highest absorbance, indicating a higher concentration of the diazonium salt.
Catalyst NoneSodium dodecylbenzenesulfonateNot ApplicableUse of a phase transfer catalyst accelerated the coupling reaction.
Solvent System Single Phase (Aqueous)Two-Phase (Water-Dichloromethane)Not ApplicableA two-phase system with a phase transfer catalyst proved effective for less reactive coupling partners.

Oxidation of Hydrazobenzenes

The oxidation of the corresponding hydrazobenzene (B1673438), 1,2-bis(4-butylphenyl)hydrazine, is a direct and often high-yielding route to this compound. A variety of oxidizing agents can be employed for this transformation.

Common oxidizing agents include:

Air/Oxygen

tert-Butyl nitrite (B80452) (TBN)

Manganese dioxide

Potassium permanganate (B83412)

N-Chlorosuccinimide (NCS)

The reaction with tert-butyl nitrite is particularly noteworthy as it proceeds at ambient temperature in an eco-friendly solvent like ethanol (B145695), offering a mild and general route to symmetrical azobenzenes with excellent yields and broad functional group tolerance. Visible light-mediated oxidative dehydrogenation using an organic dye as a photocatalyst has also been reported as an environmentally benign method.

A plausible mechanism for the tert-butyl nitrite-catalyzed oxidation involves the initial formation of a tBuO radical and an NO radical, which then participate in a catalytic cycle to dehydrogenate the hydrazobenzene.

Reduction of Nitro Compounds

The reduction of 4-butylnitrobenzene is a versatile method that can lead to this compound, often via the intermediate formation of azoxybenzene (B3421426). The final product depends on the reducing agent and the reaction conditions.

Common reducing systems include:

Zinc dust in the presence of a base

Potassium borohydride (B1222165) in water, using a phase transfer catalyst like PEG-400

Iron filings in acetic acid

The reduction of nitroarenes with potassium borohydride in water is an attractive green chemistry approach. The electronic nature of the substituents on the nitroarene can influence the reaction efficiency, with electron-withdrawing groups generally promoting the formation of the azoxybenzene product. The azoxybenzene can then be further reduced to the azobenzene.

A proposed mechanism for the reduction of nitrobenzene to azobenzene involves the initial formation of nitrosobenzene (B162901), which can then be further reduced to aniline and N-phenylhydroxylamine. These intermediates can react with nitrosobenzene to form azoxybenzene and subsequently azobenzene.

Table 2: Comparison of Reducing Agents for Nitroarene Reduction

Reducing AgentSolventCatalystKey Features
Zinc dustMethanol/WaterSodium Hydroxide (B78521)A classical and effective method.
Potassium BorohydrideWaterPEG-400A green and environmentally friendly approach.
Iron filingsAcetic AcidNoneOne of the earliest methods for azobenzene synthesis.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of functionalized azobenzenes. While often used for creating unsymmetrical azobenzenes, these methods can also be adapted for symmetrical derivatives. These reactions often proceed via C-H activation, allowing for the direct functionalization of the azobenzene core.

For instance, palladium-catalyzed oxidative coupling of anilines can produce symmetrical azobenzenes. Additionally, palladium-catalyzed amination has been used to synthesize molecules containing multiple azobenzene units. The development of these methods has significantly expanded the scope of accessible azobenzene structures.

Green Chemistry Approaches in Diazene (B1210634) Synthesis

A significant focus of modern synthetic chemistry is the development of environmentally benign and sustainable methods. In the context of this compound synthesis, several green chemistry approaches have been developed.

Examples of green synthetic strategies include:

Solvent-free reactions: The direct synthesis of aromatic azo compounds from anilines under solvent-free conditions, catalyzed by copper acetate (B1210297) with a small amount of palladium salt, has been reported.

Use of green solvents: Ethyl lactate, a biodegradable and bio-based solvent,

Reaction Mechanisms of this compound Formation

The formation of this compound, a symmetrical aromatic azo compound, can be achieved through various synthetic routes, each governed by distinct reaction mechanisms. The elucidation of these mechanisms is crucial for optimizing reaction conditions and achieving high yields of the desired (E)-isomer. Key mechanistic pathways include those involving radical intermediates and electrophilic aromatic substitution.

Radical Formation and Reaction Pathways

Radical-mediated reactions offer a significant pathway for the synthesis of symmetrical azobenzenes like this compound. These pathways often begin with the generation of reactive radical species from suitable precursors.

One common approach is the oxidative coupling of anilines. researchgate.net In the case of this compound, the precursor would be 4-butylaniline. The oxidation of the aniline can proceed via a free radical mechanism. nih.gov For instance, photochemical oxidation can lead to the formation of a cation radical on the aromatic amine. researchgate.net This radical species can then undergo a nitrogen-nitrogen (N-N) coupling to form a hydrazobenzene intermediate, which is subsequently oxidized to the final trans-azobenzene product. researchgate.net

Another major radical pathway involves the reduction of nitroaromatics. The synthesis of azobenzene from nitrobenzene is a classic example. The mechanism suggests that the formation of the azo compound occurs through successive single-electron reductions. nih.gov The initial step is the reduction of the nitro group to a radical anionic intermediate. nih.gov This is followed by the rapid dimerization of the radical intermediate, leading to the formation of an azoxybenzene derivative, which is then further reduced to the azobenzene. nih.gov Under basic conditions, the reduction of nitrobenzene can form nitrosobenzene, which then condenses with N-phenylhydroxylamine (another reduction intermediate) to produce azoxybenzene, a precursor to azobenzene. nih.gov

The general steps in radical-mediated azobenzene synthesis are summarized below:

Precursor TypeKey Intermediate(s)Final Step
Aromatic Amine (e.g., 4-butylaniline)Cation radicalOxidation of hydrazobenzene intermediate
Nitroaromatic (e.g., 1-butyl-4-nitrobenzene)Radical anion, Nitrosobenzene, N-phenylhydroxylamineReduction of azoxybenzene intermediate

These radical reactions have been a subject of extensive study, including the use of electron paramagnetic resonance (EPR) spectroscopy to detect and characterize the long-lived radical intermediates formed during the free-radical addition to azobenzene. acs.orgresearchgate.net

Electrophilic Aromatic Substitution in Diazene Synthesis

Electrophilic aromatic substitution (SEAr) is a cornerstone of aromatic chemistry and provides a classical and widely used method for synthesizing unsymmetrical and, in some cases, symmetrical azo compounds. wikipedia.org The most important application of this mechanism in azo compound synthesis is the azo coupling reaction . researchgate.netlibretexts.org

This reaction involves two main components:

A diazonium salt , which acts as the electrophile.

An electron-rich aromatic compound , which serves as the nucleophile (the coupling component).

For the synthesis of a symmetrical compound like this compound, a direct azo coupling is not the typical method, as it would require coupling a 4-butylphenyldiazonium salt with 4-butylaniline or another activated 4-butylbenzene derivative. More commonly, symmetrical azobenzenes are formed via oxidative or reductive coupling methods as described previously. However, the principles of electrophilic aromatic substitution are fundamental to understanding the chemistry of the diazonium group, which is a key functional group in azo chemistry. numberanalytics.com

The mechanism of azo coupling proceeds as follows:

Generation of the Electrophile : A primary aromatic amine, such as 4-butylaniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures to form a diazonium salt (Ar-N₂⁺). numberanalytics.com

Electrophilic Attack : The diazonium ion, a potent electrophile, attacks the electron-rich aromatic ring of the coupling component. libretexts.orgnumberanalytics.com The attack is directed to positions of high electron density, which are typically the para or ortho positions relative to an activating group on the coupling component. wikipedia.org

Sigma Complex Formation : The attack leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. numberanalytics.com

Restoration of Aromaticity : The sigma complex loses a proton (H⁺) to a base, restoring the aromaticity of the ring and forming the final azo-coupled product. numberanalytics.com

The reactivity of the aromatic ring is heavily influenced by the substituents present. Electron-donating groups (e.g., -OH, -NH₂, -OR) activate the ring towards electrophilic attack, while electron-withdrawing groups (e.g., -NO₂, -SO₃H, -CN) deactivate it. wikipedia.orglibretexts.org

Kinetic Studies of Formation Reactions

Kinetic studies are essential for understanding the rates and mechanisms of chemical reactions. For the formation of this compound, kinetic investigations would focus on the key steps of the synthetic pathways discussed, such as the rate of radical formation, the dimerization of intermediates, or the rate of electrophilic attack in coupling reactions.

Factors that significantly influence the reaction rate in diazene synthesis include:

Temperature and pH : The stability and reactivity of key intermediates like diazonium salts are highly dependent on temperature and pH. Diazotization reactions are typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt. numberanalytics.com The pH affects the concentration of the active electrophile in azo coupling reactions. numberanalytics.com

Catalysts : Many synthetic methods for azobenzenes, particularly oxidative couplings, rely on catalysts such as metal nanoparticles or metal oxides to proceed at a reasonable rate. researchgate.net For example, palladium-catalyzed C-N coupling reactions between N-aryl-N'-silyldiazenes and aryl halides provide a route to asymmetrical azobenzenes, where the kinetics are influenced by the palladium catalyst's oxidative addition and reductive elimination steps. nih.gov

Substituent Effects : As noted in electrophilic aromatic substitution, the electronic nature of substituents on the aromatic rings can dramatically alter the reaction rate by stabilizing or destabilizing charged intermediates. wikipedia.org

While specific kinetic data for the formation of this compound is not broadly published, the general principles derived from studies on azobenzene and its derivatives are directly applicable. For instance, studies on the reduction of nitrobenzene have shown that under basic conditions, the rate-determining steps can shift, favoring the condensation between N-phenylhydroxylamine and nitrosobenzene over the further reduction of N-phenylhydroxylamine to aniline. nih.gov

Regio- and Stereoselective Synthesis of this compound

The synthesis of this compound requires control over both regioselectivity (ensuring the butyl groups are at the 4-position) and stereoselectivity (ensuring the desired E-configuration of the N=N double bond).

Regioselectivity is primarily controlled by the choice of starting materials. To synthesize this compound, one would start with a precursor that already has the butyl group in the para position, such as 4-butylaniline or 1-butyl-4-nitrobenzene. Classical synthetic methods like the Mills reaction (condensation of an aromatic nitroso compound with an aniline) or reductive couplings of nitro compounds ensure that the substitution pattern of the precursor is retained in the final product.

Stereoselectivity favoring the (E)-isomer is often inherent in many synthetic methods because the (E)- or trans-isomer of azobenzenes is thermodynamically more stable than the (Z)- or cis-isomer. wikipedia.org The energy barrier for thermal relaxation from cis to trans is relatively low, so reactions carried out at or above room temperature typically yield the (E)-isomer as the major product. wikipedia.org

However, modern synthetic methods, particularly those employing transition metal catalysis, can offer high degrees of both regio- and stereoselectivity. beilstein-journals.orgrsc.org Palladium-catalyzed cross-coupling reactions, for example, are powerful tools for forming C-N and N-N bonds with high precision. nih.gov While often used for unsymmetrical azo compounds, the principles can be extended. For instance, a palladium-catalyzed reaction could involve the coupling of a 4-butylphenyl precursor. The mechanism of these reactions often involves steps like the syn-addition of an organopalladium species to a triple bond, which sets the stereochemistry that is retained through subsequent steps. beilstein-journals.org Such cascade reactions allow for the construction of complex molecules with excellent control over the final geometry. beilstein-journals.orgresearchgate.net

The synthesis of symmetrical azobenzenes like this compound often relies on dimerization reactions where stereoselectivity is driven by thermodynamics.

Advanced Spectroscopic and Structural Characterization of E Bis 4 Butylphenyl Diazene

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For (E)-Bis(4-butylphenyl)diazene, ¹H and ¹³C NMR are employed to map out the proton and carbon frameworks, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their respective chemical environments. The spectrum of this compound, due to its symmetry, displays a set of signals corresponding to one half of the molecule. The aromatic protons ortho and meta to the azo group appear as distinct doublets, a characteristic feature of para-substituted benzene rings. The signals for the aliphatic butyl chain are also clearly resolved, from the benzylic methylene (B1212753) protons to the terminal methyl group.

The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The observed signals for this compound are consistent with its proposed structure, confirming the presence of both the aromatic and the n-butyl moieties.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.85 d 4H Aromatic protons ortho to -N=N-
7.30 d 4H Aromatic protons meta to -N=N-
2.69 t 4H Methylene protons (-CH₂-) adjacent to the aromatic ring
1.63 m 4H Methylene protons (-CH₂-)
1.38 m 4H Methylene protons (-CH₂-)

d = doublet, t = triplet, m = multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is utilized to determine the number of non-equivalent carbon atoms and to identify their chemical environment within the molecule. In the proton-decoupled ¹³C NMR spectrum of the symmetric this compound, a total of six distinct signals are anticipated: four for the aromatic carbons and four for the butyl chain carbons. However, due to the symmetry of the molecule, only six unique carbon environments are observed.

While specific experimental ¹³C NMR data for this compound is not extensively reported in the surveyed literature, the expected chemical shifts can be predicted based on established substituent effects and data from analogous structures. The carbon atom attached to the azo group (ipso-carbon) is expected to be the most deshielded of the aromatic carbons. The carbons of the butyl chain will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Predicted Chemical Shift (δ) ppm Assignment
~151 Aromatic C quaternary (ipso to -N=N-)
~145 Aromatic C quaternary (ipso to butyl group)
~129 Aromatic CH (meta to -N=N-)
~122 Aromatic CH (ortho to -N=N-)
~35 Methylene C (-CH₂-) adjacent to the aromatic ring
~33 Methylene C (-CH₂-)
~22 Methylene C (-CH₂-)

Although specific 2D NMR spectra for this compound are not commonly published, these techniques are invaluable for unambiguous signal assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. For the butyl chain, correlations would be expected between the signals at δ 2.69 and δ 1.63, between δ 1.63 and δ 1.38, and between δ 1.38 and δ 0.94, confirming the connectivity of the aliphatic chain. In the aromatic region, a cross-peak between the doublets at δ 7.85 and δ 7.30 would confirm their ortho relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the carbon signals of the butyl chain and the protonated aromatic carbons. For example, the proton signal at δ 2.69 would show a correlation to the carbon signal around δ 35.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons. For instance, the benzylic protons (δ 2.69) would be expected to show a correlation to the ipso-carbon attached to the azo group (~151 ppm) and the quaternary carbon bearing the butyl group (~145 ppm), confirming the attachment of the butyl group to the azobenzene (B91143) framework.

Vibrational Spectroscopic Investigations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational transitions. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the benzene rings typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the butyl group's CH₂ and CH₃ groups are observed in the 2960-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to characteristic absorptions in the 1600-1450 cm⁻¹ region.

N=N Stretching: The azo group (-N=N-) stretching vibration is a key diagnostic peak. For trans-azobenzenes, this absorption is often weak or absent in the IR spectrum due to the symmetry of the molecule, resulting in a small change in the dipole moment during the vibration. When observed, it typically appears in the range of 1440-1400 cm⁻¹.

C-H Bending: Out-of-plane bending vibrations for the para-substituted aromatic rings are expected in the 850-800 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic
2960-2850 C-H Stretch Aliphatic (Butyl)
1600-1450 C=C Stretch Aromatic Ring
~1420 N=N Stretch Azo Group

Raman spectroscopy is a complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. For centrosymmetric molecules like this compound, the rule of mutual exclusion applies: vibrations that are IR active are Raman inactive, and vice versa.

The most significant feature in the Raman spectrum of a trans-azobenzene derivative is the strong signal corresponding to the symmetric N=N stretching vibration. This mode, which is often weak or absent in the IR spectrum, is typically prominent in the Raman spectrum, appearing in the region of 1460-1380 cm⁻¹. This is because the stretching of the N=N bond causes a significant change in the polarizability of the electron cloud around the azo bridge. The symmetric stretching of the aromatic rings also gives rise to strong Raman signals. This complementarity makes the combined use of IR and Raman spectroscopy a powerful tool for the structural analysis of this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic spectrum of azobenzene and its derivatives, including this compound, is characterized by distinct absorption bands in the ultraviolet and visible regions. These bands are primarily attributed to n-π* and π-π* electronic transitions within the molecule.

Analysis of n-π and π-π Electronic Transitions**

The electronic absorption spectrum of this compound, a member of the azobenzene family, displays two characteristic absorption bands. A high-intensity band observed in the ultraviolet region is assigned to the π-π* transition, while a lower-intensity band in the visible region corresponds to the n-π* transition wikipedia.orgresearchgate.net.

The π-π* transition involves the excitation of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. This transition is typically strong, with a high molar extinction coefficient (ε) uzh.chelte.hu. For azobenzene-type molecules, this absorption occurs in the range of 320–360 nm tandfonline.com. In contrast, the n-π* transition involves the promotion of a non-bonding electron, located on the nitrogen atoms of the azo group, to an antibonding π* orbital uzh.chlibretexts.orglibretexts.org. This transition is symmetry-forbidden, resulting in a significantly weaker absorption band at a longer wavelength, typically between 400 and 500 nm elte.hutandfonline.comlibretexts.orglibretexts.org.

The energy gap for an n-π* transition is smaller than that of a π-π* transition because the non-bonding (n) molecular orbitals are higher in energy than the bonding π orbitals libretexts.orglibretexts.org. This results in the n-π* peak appearing at a longer wavelength.

Transition TypeTypical Wavelength Range (nm)Relative Intensity
π-π320-360High
n-π400-500Low

Solvent Effects on Absorption Maxima

The polarity of the solvent can influence the absorption maxima of this compound through solvatochromic effects. Generally, with increasing solvent polarity, the n-π* absorption band undergoes a hypsochromic (blue) shift to a shorter wavelength. This is because polar solvents can stabilize the non-bonding electrons on the nitrogen atoms, thus increasing the energy required for the n-π* transition uomustansiriyah.edu.iq.

Conversely, the π-π* transition often exhibits a bathochromic (red) shift to a longer wavelength in more polar solvents. This is due to the stabilization of the more polar excited state relative to the ground state by the polar solvent molecules uomustansiriyah.edu.iq. Studies on similar azo dyes have shown that solvent properties like the refractive index, dielectric constant, and Kamlet-Taft parameters (hydrogen bond donating and accepting abilities) can be correlated with the shifts in the absorption maxima researchgate.netnih.gov.

Solvent PolarityEffect on n-π* TransitionEffect on π-π* Transition
IncreasingHypsochromic Shift (Blue Shift)Bathochromic Shift (Red Shift)

Photoisomerization Monitoring via UV-Vis Spectroscopy

UV-Vis spectroscopy is a crucial tool for monitoring the photoisomerization of this compound from its thermodynamically stable trans (E) isomer to the cis (Z) isomer upon irradiation with UV light researchgate.nettandfonline.comtandfonline.com. The trans isomer has a strong π-π* absorption band around 320-360 nm and a weak n-π* band. Upon irradiation with UV light corresponding to the π-π* transition, the concentration of the trans isomer decreases, leading to a decrease in the absorbance of this peak researchgate.nettandfonline.com.

Simultaneously, the concentration of the cis isomer increases, resulting in the appearance and growth of its characteristic absorption bands. The cis isomer typically shows a π-π* band at a shorter wavelength and a more intense n-π* band in the visible region (around 425-450 nm) compared to the trans isomer researchgate.nettandfonline.com. By monitoring the changes in the UV-Vis spectrum over time during irradiation, the kinetics of the photoisomerization process can be studied researchgate.nettandfonline.com. The reverse cis-to-trans isomerization can be induced by irradiation with visible light (corresponding to the n-π* transition of the cis isomer) or by thermal relaxation in the dark wikipedia.orgtandfonline.com.

Mass Spectrometric Approaches for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation patterns of organic molecules like this compound. High-resolution mass spectrometry can provide the exact molecular formula of the parent ion tandfonline.comtandfonline.com.

In the mass spectrum of a similar compound, bisphenol A, fragmentation was observed to occur through the loss of alkyl groups from the side chain dphen1.com. For this compound, one would expect to observe a prominent molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the butyl groups and potentially the scission of the N=N double bond or the C-N bonds connecting the phenyl rings to the azo group. The analysis of these fragment ions provides valuable information for confirming the structure of the molecule.

X-ray Crystallographic Analysis of this compound and Related Structures

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and dihedral angles.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

For the trans isomer of azobenzene, X-ray crystallography has shown that the molecule is nearly planar wikipedia.org. The N=N double bond length is approximately 1.189 Å wikipedia.org. The C-N bond length is typically around 1.43 Å, and the angles within the C-N=N-C moiety are close to 120°, consistent with sp² hybridization of the nitrogen atoms.

In contrast, the cis isomer of azobenzene is non-planar, with a significant C-N=N-C dihedral angle of about 173.5° wikipedia.org. The N=N bond length in the cis isomer is slightly longer, at approximately 1.251 Å wikipedia.org. The butyl substituents on the phenyl rings in this compound would likely adopt conformations that minimize steric hindrance within the crystal lattice. The table below presents typical bond lengths and angles for the core azobenzene structure, which are expected to be similar in this compound.

Parametertrans (E) Isomercis (Z) Isomer
N=N Bond Length (Å)~1.189~1.251
C-N Bond Length (Å)~1.43~1.45
C-N=N Bond Angle (°)~114~122
C-N=N-C Dihedral Angle (°)~180 (planar)~173.5 (non-planar)

Computational and Theoretical Investigations of E Bis 4 Butylphenyl Diazene

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental electronic and structural properties of molecules like (E)-Bis(4-butylphenyl)diazene. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to provide detailed insights into molecular behavior. For a molecule of this size, DFT methods like B3LYP with a suitable basis set (e.g., 6-31++G(d,p)) are commonly employed to balance computational cost and accuracy. nih.gov

The electronic structure of this compound is central to its chemical reactivity and photophysical properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. acs.org

For this compound, the HOMO is expected to be a π-orbital with significant electron density on the azo bridge and the phenyl rings. The LUMO is anticipated to be a π*-orbital, also delocalized across the central part of the molecule. The butyl substituents, being weak electron-donating groups, would slightly raise the HOMO energy level compared to unsubstituted azobenzene (B91143), potentially leading to a smaller HOMO-LUMO gap. A smaller energy gap generally implies higher chemical reactivity and polarizability. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for this compound (Illustrative Data)

ParameterRepresentative Energy (eV)
HOMO Energy-6.10
LUMO Energy-1.20
HOMO-LUMO Gap4.90
Note: These are illustrative values based on similar azobenzene derivatives. Actual values would require specific calculations.

The (E) or trans isomer of bis(4-butylphenyl)diazene is the thermodynamically more stable conformer compared to the (Z) or cis isomer. Conformational analysis using DFT can map the potential energy surface (PES) for the isomerization process. The two primary mechanisms for the E-Z isomerization of azobenzenes are rotation around the N=N double bond and inversion at one of the nitrogen atoms. nih.gov

For most azobenzene derivatives in the electronic ground state, the inversion pathway is generally favored and has a lower energy barrier than the rotational pathway. nih.gov The PES for this compound would likely show that the trans isomer sits (B43327) in a deep potential energy well. The transition state for the thermal cis-to-trans isomerization would be located along the inversion coordinate. The presence of the para-butyl groups is not expected to dramatically alter the fundamental shape of the PES compared to unsubstituted azobenzene, though it might slightly modify the barrier heights. nih.gov

Time-dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. rsc.org For this compound, two characteristic absorption bands are expected. A strong band in the UV region (around 320-350 nm) corresponding to the π→π* transition, and a weaker, lower-energy band in the visible region (around 440-450 nm) corresponding to the n→π* transition. researchgate.net The exact positions of these bands can be influenced by solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). nih.gov

DFT can also be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, the chemical shifts (¹H and ¹³C) can be predicted with reasonable accuracy, aiding in the structural elucidation of the compound. nih.gov

Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)

Spectroscopic PropertyPredicted Value
λmax (π→π)~345 nm
λmax (n→π)~440 nm
¹H NMR (aromatic protons)7.2 - 7.8 ppm
¹³C NMR (azo-linked carbons)~152 ppm
Note: These are illustrative values based on similar azobenzene derivatives. Actual values would require specific calculations and may vary with the solvent.

From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be derived. These parameters help in understanding the chemical potential and reactivity of the molecule. nih.gov

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. acs.org

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. acs.org

Electrophilicity Index (ω): Quantifies the electrophilic power of a molecule. It is calculated as ω = μ² / (2η). nih.gov

For this compound, the butyl groups would slightly increase the electron-donating character, which would be reflected in these reactivity parameters.

Table 3: Representative Reactivity Parameters for this compound (Illustrative Data)

Reactivity ParameterRepresentative Value (eV)
Chemical Potential (μ)-3.65
Chemical Hardness (η)2.45
Electrophilicity Index (ω)2.73
Note: These are illustrative values based on similar azobenzene derivatives. Actual values would require specific calculations.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules and their interactions with their environment. For this compound, MD simulations could be employed to understand its behavior in different media, such as in solution or integrated into larger systems like lipid membranes or polymers. digitellinc.com

In a typical MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are integrated over time to track the trajectory of all atoms. This allows for the study of dynamic processes such as conformational changes, diffusion, and interactions with solvent molecules. For instance, MD simulations of azobenzene-containing lipids in a membrane have been used to elucidate the mechanism of light-induced changes in membrane properties. digitellinc.comrsc.org For this compound, MD simulations could reveal how the butyl chains affect its packing and orientation in a condensed phase.

Photophysical Process Modeling (e.g., Excited State Dynamics, Deactivation Mechanisms)

Modeling the photophysical processes of this compound involves investigating the dynamics on the excited-state potential energy surfaces. Upon absorption of a photon, the molecule is promoted to an electronically excited state. The subsequent deactivation pathways determine its photophysical properties, such as fluorescence and photoisomerization quantum yields.

The photoisomerization of azobenzenes is an ultrafast process. acs.org Upon excitation to the S₁ (n,π) or S₂ (π,π) state, the molecule can undergo isomerization from the trans to the cis form. The mechanism of this photoisomerization is a subject of extensive research, with evidence pointing towards both rotational and inversional pathways on the excited-state surface. nih.govacs.org The deactivation often involves non-radiative decay through conical intersections, which are points where the potential energy surfaces of two electronic states become degenerate, allowing for very efficient internal conversion back to the ground state. nih.gov Computational modeling, often using methods like ab initio molecular dynamics (AIMD), can trace the trajectories of the molecule on the excited-state surfaces to map out these deactivation pathways and predict quantum yields. nih.govelsevierpure.com For this compound, the butyl groups are not expected to fundamentally change the primary photophysical pathways known for azobenzene, but they may influence the lifetimes of the excited states and the quantum yields of isomerization. mdpi.com

Reaction Mechanism Simulations for Formation and Transformation

Computational chemistry provides powerful tools to elucidate the complex mechanisms of chemical reactions, offering insights into transition states and reaction pathways that are often difficult to observe experimentally. For this compound, simulation studies focus on its formation from precursors and its crucial E/Z isomerization transformation.

Formation Simulations: The synthesis of symmetrical azobenzenes like this compound can be achieved through several routes, with the oxidative coupling of anilines and the Baeyer-Mills condensation being prominent examples. rsc.orgnih.gov Computational models, particularly those using Density Functional Theory (DFT), are employed to map the potential energy surfaces of these reactions.

For the Baeyer-Mills reaction, which involves the condensation of an aromatic nitroso compound with an aniline (B41778), simulations can model the key step of nucleophilic attack by the aniline derivative on the nitrosobenzene (B162901) derivative. nih.govacs.org These models calculate the activation energies for each step, helping to rationalize the observed reactivity, where electron-rich anilines generally react more readily. nih.gov Although specific simulations for the butyl-substituted variant are not widely published, the established mechanism serves as a robust framework for such computational studies.

Transformation (E/Z Isomerization) Simulations: The most significant transformation of azobenzene derivatives is the reversible isomerization between the planar, thermally stable E (trans) isomer and the non-planar, metastable Z (cis) isomer. This process is the foundation of their use as molecular switches and can be triggered by light or heat. Theoretical studies have extensively investigated the mechanisms of both the thermal and photochemical isomerization processes. nih.gov

For the thermal Z→E isomerization in the ground state (S₀), two primary mechanistic pathways have been computationally modeled:

Rotation: This pathway involves the rotation around the central N=N double bond.

Inversion: This pathway proceeds through a planar transition state where one of the C-N=N angles linearizes. researchgate.netacs.org

DFT calculations have consistently shown that for azobenzene and its derivatives substituted with electron-donating groups like the butyl groups in this compound, the inversion pathway is energetically more favorable than the rotational pathway for thermal isomerization. nih.govacs.org Computational results indicate that electron-donating substituents at the para positions increase the energy barrier for the inversion mechanism, which would correspond to a longer thermal half-life for the Z isomer compared to unsubstituted azobenzene. nih.gov

Photochemical E→Z isomerization is typically initiated by electronic excitation, most commonly to the S₁ (n→π) or S₂ (π→π) state. Ab initio molecular dynamics (AIMD) and TD-DFT calculations suggest that upon excitation, isomerization predominantly follows a rotational pathway. acs.orgaip.org These simulations often identify a conical intersection—a point of degeneracy between the excited state and ground state potential energy surfaces—which facilitates an efficient, non-radiative decay from the excited state back to the ground state, resulting in the formation of the Z isomer. nih.gov

Table 1: Simulated Isomerization Pathways for 4,4'-Disubstituted Azobenzenes

Process Favored Mechanism Computational Method Effect of Electron-Donating Groups (e.g., -Butyl) Key Finding
Thermal Z→E Isomerization Inversion DFT Increases activation energy barrier nih.govacs.org Inversion pathway proceeds via a planar transition state. researchgate.net
Photochemical E→Z Isomerization Rotation TD-DFT, AIMD May alter quantum yields Rotation pathway involves a conical intersection for efficient decay. nih.govaip.org

Solvent Effects Modeling on Molecular Structure and Photophysics

The surrounding solvent medium can significantly influence the properties and behavior of solute molecules. Computational models are essential for understanding these interactions at a molecular level. For this compound, these simulations predict how different solvent environments affect its three-dimensional structure and its interaction with light.

Modeling Approaches: Solvent effects are typically incorporated into quantum chemical calculations through implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM) and the Solute Electron Density Solvation Model (SMD), represent the solvent as a continuous dielectric medium. researchgate.netnih.gov These methods are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. Explicit models, which involve including a number of individual solvent molecules in the calculation, are more computationally intensive but can provide detailed insights into specific solute-solvent interactions like hydrogen bonding. acs.org

Solvent Influence on Molecular Structure: While the trans isomer of azobenzene is nearly planar in the gas phase, intermolecular interactions in different solvents can induce minor structural changes. Computational models can quantify these subtle variations in dihedral angles and bond lengths. For push-pull azobenzenes, quantum chemical calculations have shown that the isomerization mechanism itself can be solvent-dependent, switching from inversion in nonpolar solvents to rotation in polar solvents. nih.gov For symmetrically substituted molecules like this compound, the solvent's polarity is predicted to have a less dramatic, though still notable, effect on the isomerization pathway energetics. Furthermore, the polarity of the deposition solvent has been shown to tune the packing density of azobenzene derivatives in self-assembled monolayers. acs.org

Solvent Influence on Photophysics: The photophysical properties of azobenzene derivatives, particularly their UV-visible absorption spectra, are sensitive to the solvent environment—a phenomenon known as solvatochromism. TD-DFT calculations coupled with continuum solvent models are widely used to predict these effects. researchgate.net

n→π* Transition: The lowest energy absorption band in azobenzenes corresponds to the n→π* transition. This transition is characterized by a negative solvatochromism, meaning it experiences a hypsochromic (blue) shift as the solvent polarity increases. nih.gov Computational models explain this by showing that polar solvents stabilize the dipolar ground state more effectively than the less polar Franck-Condon excited state. nih.gov

π→π* Transition: The more intense π→π* transition typically exhibits a positive solvatochromism, or a bathochromic (red) shift, in more polar solvents.

Simulations using these models can accurately predict the absorption maxima in various solvents, aiding in the interpretation of experimental spectra and the design of molecular switches with tailored photophysical responses. researchgate.netraco.cat

Table 2: Predicted Solvent Effects on the Properties of this compound

Property Computational Model Effect of Increasing Solvent Polarity Underlying Principle
Molecular Structure DFT with PCM/SMD Minor changes in planarity; potential influence on isomerization barrier Differential stabilization of ground and transition states by the dielectric medium. nih.gov
n→π* Absorption TD-DFT with PCM/SMD Hypsochromic (Blue) Shift Greater stabilization of the ground state relative to the excited state. nih.gov
π→π* Absorption TD-DFT with PCM/SMD Bathochromic (Red) Shift Stabilization of the more polar π* excited state.

Photoreactivity and Photoisomerization Dynamics of E Bis 4 Butylphenyl Diazene

E/Z Photoisomerization Mechanisms and Pathways

The reversible transformation of (E)-Bis(4-butylphenyl)diazene to its Z-isomer is initiated by the absorption of a photon. The generally accepted mechanisms for the photoisomerization of azobenzenes involve two primary pathways: rotation and inversion. nih.govacs.org

Rotation Mechanism: This pathway involves a twisting motion around the N=N double bond. Upon photoexcitation, typically to the S2 (ππ) state, the molecule rapidly relaxes internally to the S1 (nπ) state. claudiozannoni.it In the S1 state, the N=N bond order is reduced, facilitating rotation around the central bond towards a perpendicular geometry. From this twisted conformation, the molecule can decay back to the S0 ground state, yielding either the E or Z isomer.

Inversion Mechanism: This pathway involves a planar transition state where one of the C-N=N bond angles linearizes to approximately 180°. The isomerization occurs through an in-plane "inversion" of one of the nitrogen atoms.

Quantum Yields and Photostationary States under Various Irradiation Conditions

The efficiency of photoisomerization is quantified by the quantum yield (Φ), which is the fraction of absorbed photons that result in an isomerization event. For azobenzene (B91143) and its derivatives, the quantum yields for both the E→Z (ΦE→Z) and Z→E (ΦZ→E) processes are dependent on the excitation wavelength. researchgate.netrsc.org

Upon continuous irradiation at a specific wavelength, a photostationary state (PSS) is reached. wikipedia.org This is a dynamic equilibrium where the rate of E→Z isomerization equals the rate of Z→E isomerization. The composition of the mixture at the PSS (i.e., the ratio of E and Z isomers) depends on the quantum yields of the forward and reverse reactions at that wavelength and the molar absorption coefficients (ε) of each isomer at the same wavelength. wikipedia.orgnih.gov

The PSS can be described by the following equation:

([Z]/[E])PSS = (ΦE→Z * εE) / (ΦZ→E * εZ)

Table 1: Typical Photoisomerization Quantum Yields for Azobenzene in Different Solvents This table presents data for the parent azobenzene compound as a representative example for understanding the general behavior of non-polar azobenzenes.

Data sourced from reference researchgate.net.

The composition at the PSS can be accurately determined using techniques like ¹H NMR spectroscopy under continuous illumination, which allows for the direct integration of signals corresponding to the distinct protons of the E and Z isomers. nih.gov

Thermal Back-Isomerization Kinetics and Mechanisms

The Z-isomer of this compound is thermodynamically less stable than the E-isomer and will spontaneously revert to the E-form in the dark. This process is known as thermal back-isomerization or thermal relaxation.

The mechanism for this ground-state thermal reaction is generally considered to be inversion for non-polar azobenzenes. nih.govacs.org The inversion pathway has a less polar transition state compared to the rotation pathway, which is consistent with the observation that the thermal isomerization rates of such compounds are not strongly dependent on solvent polarity. nih.govlongdom.org In contrast, for push-pull systems, the thermal back-reaction often proceeds via the lower-energy rotational pathway, especially in polar solvents. nih.govacs.org

The kinetics of this first-order process are characterized by the rate constant (kthermal) and the half-life of the Z-isomer (t1/2). These parameters are highly dependent on temperature. The temperature dependence of the rate constant can be analyzed using the Eyring equation to determine the thermodynamic activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡). longdom.orgacs.org For related non-polar azobenzenes, the activation energy for thermal isomerization is typically in the range of 90-100 kJ/mol. aip.orgelsevierpure.com

Table 2: Representative Thermal Isomerization Data for Azobenzene Derivatives This table provides comparative data to illustrate the influence of substitution and solvent on thermal relaxation kinetics.

Data sourced from references aip.orglongdom.orgelsevierpure.com.

Advanced Spectroscopic Probes for Isomerization Dynamics

To resolve the intricate details of the photoisomerization process, which occurs on timescales from femtoseconds to seconds, advanced time-resolved spectroscopic techniques are employed.

Laser Flash Photolysis: This technique is analogous to TAS but operates on longer timescales, typically from microseconds to seconds. acs.orgcolostate.edu It is well-suited for studying the kinetics of slower processes, such as the thermal back-isomerization of the Z-isomer to the E-isomer. acs.orgcolostate.edu In a typical experiment, a short, intense laser flash creates a high concentration of the Z-isomer, and the subsequent relaxation back to the E-isomer is monitored over time by measuring the change in absorbance at a specific wavelength. colostate.edu

These techniques have been instrumental in building a detailed picture of the photoisomerization dynamics of the azobenzene family, revealing the complex interplay of electronic states and structural changes that govern the photoswitching function. rsc.orgnih.gov

Advanced Materials Applications of E Bis 4 Butylphenyl Diazene and Its Derivatives

Photoresponsive Polymer Systems and Azopolymers

(E)-Bis(4-butylphenyl)diazene, also known as 4,4'-dibutylazobenzene, serves as a key functional moiety in the design of photoresponsive polymers, often referred to as azopolymers. The integration of this chromophore into macromolecular architectures imparts the ability to control material properties with light, opening avenues for a variety of advanced applications. The photoresponsive behavior stems from the reversible trans-cis isomerization of the azobenzene (B91143) unit when irradiated with light of specific wavelengths, typically UV and visible light.

Incorporation into Polymer Side Chains or Backbones

The versatile synthesis of azopolymers allows for the incorporation of this compound moieties into either the main chain or as pendant side chains of a polymer. In side-chain liquid crystalline polymers (SCLCPs), the azobenzene unit is typically attached to a polymer backbone, such as polyacrylate or polymethacrylate, via a flexible spacer. This molecular architecture decouples the motion of the mesogenic azobenzene group from the polymer backbone to a certain extent, facilitating its photo-orientation and liquid crystalline phase formation.

Atom Transfer Radical Polymerization (ATRP) is a common technique used to synthesize such polymers with well-controlled molecular weights and narrow polydispersity. For instance, poly(meth)acrylates with side-chain azobenzene groups have been synthesized using various catalytic systems, resulting in polymers that exhibit both photosensitive properties and liquid-crystalline behavior. nih.gov The synthesis of side-chain liquid crystalline polyacrylates with bridged stilbene mesogens has also been explored, demonstrating the versatility of incorporating different photoresponsive units. mdpi.com

Alternatively, incorporating the azobenzene unit directly into the polymer backbone results in main-chain azopolymers. These materials often exhibit distinct mechanical and photoresponsive properties compared to their side-chain counterparts. For example, main-chain azobenzene-based fluorinated poly(arylene ether)s have been synthesized and cast into flexible solid films with high glass transition temperatures and good thermal stability. researchgate.net

A summary of representative polymer systems incorporating azobenzene moieties is presented in the table below.

Polymer TypeBackboneAzobenzene MoietyPolymerization MethodKey Features
Side-Chain LCPPoly(meth)acrylateThis compound derivativeATRPNarrow polydispersity, liquid-crystalline behavior nih.gov
Side-Chain LCPPolyacrylateBridged StilbeneNot specifiedNematic phase near room temperature mdpi.com
Main-Chain PolymerFluorinated Poly(arylene ether)AzobenzeneNot specifiedHigh Tg, good thermal stability researchgate.net
Side-Chain LCPPolyacrylateAzobenzene-benzothiazoleFree Radical PolymerizationThermal stability, liquid crystalline property researchgate.net

Photoinduced Structural Changes and Their Macro-scale Manifestations (e.g., Actuation, Patterning, Birefringence)

The fundamental principle behind the macroscopic effects observed in azopolymers is the photoisomerization of the azobenzene moiety. Upon irradiation with UV light (typically around 365 nm), the thermodynamically stable trans isomer of this compound converts to the bent cis isomer. This process can be reversed by irradiation with visible light or by thermal relaxation. This molecular-level conformational change, when occurring collectively within a polymer matrix, can be amplified to induce significant changes in the material's macroscopic properties.

One of the most prominent manifestations is photoinduced birefringence . When an azopolymer film is exposed to linearly polarized light, the azobenzene chromophores perpendicular to the polarization direction are less likely to absorb photons and remain in their orientation. In contrast, chromophores aligned with the polarization direction absorb light, isomerize, and reorient. This leads to a net alignment of the azobenzene moieties perpendicular to the incident polarization, resulting in optical anisotropy or birefringence. epj-conferences.orgepj-conferences.org The magnitude of the induced birefringence is influenced by factors such as the concentration of azobenzene units and the mobility of the polymer chains. researchgate.net For example, polymers with a higher content of azobenzene have been shown to exhibit higher values of induced birefringence. researchgate.net

This ability to optically write and erase birefringence is the basis for applications in optical data storage and holography. Furthermore, the directional alignment of the azobenzene units can be used to control the alignment of other molecules, such as liquid crystals, in a guest-host system, a technique known as photoalignment.

Surface patterning is another significant consequence of photoinduced structural changes. Irradiation of azopolymer films can lead to the formation of surface relief gratings (SRGs), where the material undergoes large-scale mass transport to create topographical patterns on the micrometer scale. This phenomenon is driven by the internal stresses generated by the photoisomerization cycles.

Liquid Crystalline Elastomers and Photo-mechanical Effects

Liquid crystalline elastomers (LCEs) are crosslinked polymer networks that combine the elastic properties of rubbers with the orientational order of liquid crystals. When azobenzene moieties like this compound are incorporated into an LCE, the material can exhibit significant and reversible shape changes in response to light, a phenomenon known as a photo-mechanical effect. arxiv.org

In a typical monodomain LCE, the mesogenic units are aligned in a uniform direction. The trans-cis photoisomerization of the azobenzene units disrupts this liquid crystalline order, leading to a macroscopic contraction of the elastomer along the alignment direction. This light-induced deformation can be harnessed to perform mechanical work, making these materials attractive for applications such as artificial muscles, soft robotics, and light-powered actuators. nih.gov The photomechanical response can be triggered by either photochemical effects, where the isomerization directly causes the shape change, or photothermal effects, where the absorbed light is converted into heat, inducing a thermomechanical response. mdpi.comnih.govresearchgate.net

The performance of these photo-actuators is dependent on several factors, including the concentration of the azobenzene dye, the crosslinking density of the elastomer network, and the intensity and wavelength of the incident light. Recent research has focused on developing LCEs that can be actuated by visible light to avoid potential damage from UV radiation. mdpi.comnih.gov

The following table summarizes key parameters related to the photo-mechanical effects in azobenzene-containing LCEs.

LCE SystemAzobenzene DerivativeActuation MechanismDeformationResponse Time
Polysiloxane-based LCEDoped visible absorber dyesPhotothermalAxial contractionNot specified
4D-printed LCEAzobenzene-containingPhotochemical~7% contraction under loadSeconds to reach half-max contraction nih.gov
LCE CoilDiacrylate azobenzenePhotochemicalReversible bending up to 120°, 30% contraction mdpi.comNot specified

Supramolecular Assemblies and Self-Organization

The photoisomerization of this compound can also be exploited to control the formation and dissociation of supramolecular structures. The significant change in geometry and polarity between the linear trans isomer and the bent, more polar cis isomer provides a powerful tool for directing the self-assembly of molecules in a reversible manner.

Photo-Controlled Self-Assembly Behaviors

In supramolecular chemistry, non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking are used to build complex, ordered structures from smaller molecular components. rsc.org By incorporating azobenzene units into these components, the self-assembly process can be controlled by light.

For example, amphiphilic block copolymers containing an azobenzene block can be designed to self-assemble into various nanostructures like micelles or vesicles in a selective solvent. rsc.orgmdpi.comnih.govmdpi.com The morphology of these assemblies can often be modulated by light. The trans-cis isomerization of the azobenzene units can alter the hydrophobic/hydrophilic balance of the block copolymer, leading to a change in the size or shape of the self-assembled structures. This photo-control over micellar morphology has potential applications in areas such as drug delivery, where the release of an encapsulated cargo could be triggered by light.

Supramolecular polymers, which are long chain-like structures held together by directional, non-covalent interactions, can also be made photoresponsive. Monomers functionalized with both a self-associating motif (like ureidopyrimidinone for quadruple hydrogen bonding) and an azobenzene unit can form long polymer chains in their trans state. Upon photoisomerization to the cis state, the altered geometry can disrupt the hydrogen bonding, leading to a decrease in the degree of polymerization or even disassembly of the supramolecular polymer. rsc.org

Design of Functionalized Mesostructures

The ability to control self-assembly with light allows for the design of functionalized mesostructures with tunable properties. Mesostructures are materials with ordered features on the length scale of 2 to 50 nanometers. Block copolymers are particularly well-suited for creating such structures. The directed self-assembly of block copolymers can be used to fabricate ordered patterns for nanolithography, with applications in the semiconductor industry. nih.gov

By incorporating photoresponsive azobenzene units into one of the blocks, it is possible to create mesostructures whose domain spacing or morphology can be altered with light. This opens the door to creating dynamic materials with tunable photonic or transport properties. For instance, a lamellar structure formed by a self-assembled block copolymer could have its layer spacing adjusted by photoisomerization, which would in turn change its optical properties.

Furthermore, supramolecular chirality can be introduced into azobenzene-containing polymer systems. The nonsymmetric arrangement of the azobenzene units through non-covalent interactions can lead to the formation of chiral supramolecular structures. The reversible photoisomerization of the azobenzene allows for the dynamic control of this supramolecular chirality. mdpi.com

Molecular Switches and Actuators

The defining characteristic of azobenzene derivatives, including this compound, is their function as molecular switches. The molecule can be controllably switched between its two isomers, E and Z, using light of specific wavelengths.

E-to-Z Isomerization: Typically, irradiation with ultraviolet (UV) light (around 320-380 nm) excites the π-π* transition of the more stable E-isomer, leading to its conversion to the Z-isomer.

Z-to-E Isomerization: The reverse process can be triggered by irradiating the Z-isomer with visible light (around 400-450 nm), which corresponds to its n-π* transition. Alternatively, the Z-isomer will revert to the more stable E-form thermally over time.

This reversible isomerization is the fundamental mechanism for its application as a molecular switch. The change in molecular shape—from a nearly planar E-isomer to a more globular, bent Z-isomer—can be harnessed to induce mechanical motion at the nanoscale. When these molecules are incorporated into a polymer matrix or a liquid crystal elastomer, the collective isomerization of many molecules can generate macroscopic force and movement. This makes them key components in the development of photo-responsive actuators, artificial muscles, and soft robotics. The photo-mechanical effect in such materials allows for the direct conversion of light energy into mechanical work.

The switching properties of azobenzene derivatives are influenced by their substitution pattern. For this compound, the para-alkyl groups are expected to influence the spectral properties and the lifetime of the Z-isomer. The table below presents typical photo-switching characteristics for para-substituted azobenzene derivatives.

PropertyTypical Value for para-substituted AzobenzenesDescription
E-isomer λmax (π-π)~350 nmWavelength of maximum absorption for the high-energy transition, used for E-to-Z switching.
Z-isomer λmax (n-π)~440 nmWavelength of maximum absorption for the low-energy transition, often used for Z-to-E switching.
E → Z Quantum Yield 0.1 - 0.25Efficiency of the forward photoisomerization process.
Z → E Quantum Yield 0.4 - 0.6Efficiency of the reverse photoisomerization process.
Z-isomer Thermal Half-life Hours to Days (in non-polar solvents)The time it takes for half of the Z-isomers to thermally relax back to the E-isomer at room temperature.

Data compiled from studies on various para-substituted azobenzene derivatives as representative values.

Sensing Applications (e.g., Optical Sensors)

The distinct spectral properties of the E and Z isomers of azobenzenes form the basis for their use in sensing applications. A change in the local chemical environment can affect the isomerization process or the stability of the isomers, leading to a detectable optical signal (color change). For a molecule like this compound, this principle can be exploited to create optical sensors.

For example, azobenzene derivatives can be functionalized with specific recognition units (e.g., crown ethers, calixarenes, or specific functional groups) that can bind to target analytes such as metal ions, anions, or biomolecules. This binding event can alter the electronic properties of the azobenzene chromophore, resulting in a shift in its absorption spectrum or a change in its photo-switching behavior.

The mechanism of sensing can operate in several ways:

Direct Spectral Shift: The binding of an analyte to a receptor attached to the azobenzene core can cause a direct change in the absorption spectrum of the E-isomer, leading to a visual color change.

Modulation of Isomerization: The analyte might bind preferentially to one isomer over the other, thus shifting the photo-stationary state under irradiation. For instance, if an analyte stabilizes the Z-isomer, its presence will lead to a higher proportion of this isomer under UV light, resulting in a more pronounced spectral change.

Gated Photo-switching: The binding of the analyte can enable or inhibit the photo-isomerization process, effectively acting as a "gate" that controls the switching function.

The table below illustrates how analyte binding can influence the key properties of a generic azobenzene-based chemosensor.

ParameterSensor State (No Analyte)Sensor State (+ Analyte)Principle of Detection
Absorption λmax (E-isomer) 350 nm365 nmAnalyte binding perturbs the electronic structure, causing a bathochromic (red) shift.
Fluorescence Emission QuenchedEmissiveAnalyte binding restricts molecular motion, opening a radiative decay pathway.
Z-isomer Half-life 10 hours50 hoursAnalyte binding stabilizes the Z-isomer, slowing the thermal back-reaction.

Values are hypothetical and for illustrative purposes of a representative azobenzene-based optical sensor.

Organic Photovoltaic and Optoelectronic Materials

The application of azobenzene derivatives in organic photovoltaics (OPVs) and optoelectronics is an emerging area of research. While not typically used as the primary light-harvesting material in solar cells, their ability to change shape and polarity upon photo-isomerization can be used to control the properties of other active materials.

One potential application is the use of azobenzene additives to control the morphology of the bulk heterojunction (BHJ) in organic solar cells. The BHJ is a blend of a donor and an acceptor material, and its nanoscale morphology is crucial for efficient charge separation and transport. By incorporating an azobenzene derivative like this compound, it might be possible to use light to tune this morphology. For instance, switching the azobenzene additive from its E to its Z form could alter the solubility or intermolecular interactions within the blend, potentially optimizing the phase separation for improved device performance.

Another concept involves creating photo-switchable interfaces or charge transport layers. By placing a monolayer of azobenzene derivatives at the interface between the active layer and an electrode, it may be possible to modulate the energy levels and charge injection/extraction barriers with light, effectively creating a photo-tunable solar cell. A related polymer, Poly[N,N'-bis(4-butylphenyl)-N,N'-bis(phenyl)-benzidine] (Poly-TPD), is recognized as an excellent hole transport layer material in perovskite solar cells, highlighting the utility of the butylphenyl-amine structural motif in optoelectronic applications. chemicalbook.com

The table below lists some key optoelectronic properties relevant to the application of azobenzene derivatives in this field, using representative data.

PropertyRepresentative ValueRelevance in Optoelectronics
Highest Occupied Molecular Orbital (HOMO) -5.8 eVDetermines the energy level for hole extraction and influences the open-circuit voltage (Voc) in a solar cell.
Lowest Unoccupied Molecular Orbital (LUMO) -3.0 eVDetermines the energy level for electron injection and influences the Voc.
Optical Band Gap (E-isomer) ~2.8 eVDefines the portion of the solar spectrum the molecule can absorb.
Dipole Moment Change (E → Z) ~3.0 DebyeA significant change in dipole moment can alter local electric fields and influence charge transport at interfaces.

Data are representative values for para-substituted azobenzenes and are intended for illustrative purposes.

Chemical Transformations and Reaction Pathways of E Bis 4 Butylphenyl Diazene

Redox Chemistry of the Diazene (B1210634) Moiety

The nitrogen-nitrogen double bond in (E)-Bis(4-butylphenyl)diazene is the principal site for redox reactions, allowing for its conversion into various nitrogen-containing functional groups.

Reduction Pathways to Amines or Hydrazines

The diazene group can be selectively reduced to either the corresponding hydrazine (B178648) or fully cleaved to form two aniline (B41778) molecules, depending on the reducing agent and reaction conditions.

Reduction to Hydrazines: A common method for the partial reduction of azobenzenes to their corresponding N,N'-diarylhydrazines (hydrazobenzenes) involves the use of sodium dithionite (B78146) (Na₂S₂O₄). organic-chemistry.org This method is valued for its mild conditions and selectivity, often preventing over-reduction to the aniline. organic-chemistry.org The reaction is typically performed in a mixed solvent system, such as water, methanol, and dichloromethane, to ensure solubility and efficient conversion, yielding the hydrazine in high yields of 80-94% for many derivatives. organic-chemistry.org Another effective reagent is zinc dust in an alkaline medium, such as sodium hydroxide (B78521) in alcohol. chestofbooks.com By carefully controlling the temperature to below 60°C, the formation of aniline can be minimized, leading to the selective production of the hydrazobenzene (B1673438) derivative. chestofbooks.com Catalytic transfer hydrogenation, using catalysts like a bidentate Ru(II)-NC complex with ethanol (B145695) as the hydrogen source, also provides a pathway to hydrazobenzenes. organic-chemistry.org

Reduction to Amines: More vigorous reduction conditions lead to the complete cleavage of the N=N bond, yielding two equivalents of the corresponding aniline. Catalytic hydrogenation is a widely employed method for this transformation. Manganese pincer complexes, for example, have been shown to catalyze the hydrogenation of azobenzene (B91143) to aniline under hydrogen pressure (15-30 bar) at elevated temperatures (120-130°C). sci-hub.se The reaction proceeds through a hydrazine intermediate which is then further reduced to the aniline. sci-hub.seacs.org Sodium dithionite can also be used to reduce azobenzene all the way to aniline, a reaction often utilized for the introduction of an amino group into an aromatic system. sciencemadness.org

Table 1: Summary of Reduction Pathways for the Diazene Moiety
ProductReagents and ConditionsKey FeaturesCitation
Hydrazine (1,2-Bis(4-butylphenyl)hydrazine)Sodium Dithionite (Na₂S₂O₄) in H₂O/MeOH/CH₂Cl₂Mild conditions, high selectivity, avoids over-reduction. organic-chemistry.org
Hydrazine (1,2-Bis(4-butylphenyl)hydrazine)Zinc dust / NaOH in alcoholRequires temperature control (<60°C) to maintain selectivity. chestofbooks.com
Hydrazine (1,2-Bis(4-butylphenyl)hydrazine)Catalytic Transfer Hydrogenation (e.g., Ru(II) catalyst, ethanol)Proceeds under mild conditions with a hydrogen donor. organic-chemistry.org
Aniline (4-Butylaniline)Catalytic Hydrogenation (e.g., Mn-pincer complex, H₂ gas)Cleaves the N=N bond completely; requires higher temperature and pressure. sci-hub.se
Aniline (4-Butylaniline)Sodium Dithionite (Na₂S₂O₄)Used for complete reduction to the corresponding amine. sciencemadness.org

Oxidation Pathways to Azoxy or Nitroso Derivatives

Oxidation of the diazene moiety provides access to azoxy compounds, which are valuable synthetic intermediates. The direct oxidation to nitroso derivatives is less common.

The most general method for preparing azoxybenzenes from their corresponding azo precursors is through oxidation with peroxy acids. nih.gov Reagents such as peroxybenzoic acid and 3-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation. nih.gov The geometry of the starting diazene is typically retained during the oxidation, allowing for the selective synthesis of specific azoxy isomers. nih.gov Another route to azoxybenzenes involves the controlled oxidation of anilines. acs.org While this is a synthesis of the entire azoxy core, it underscores the stability of the azoxy group as an accessible oxidation state from related nitrogen compounds. For instance, anilines can be oxidized using hydrogen peroxide in the presence of a suitable base like sodium fluoride (B91410) to selectively yield azoxybenzenes. acs.org

Derivatization and Functionalization Strategies

The phenyl rings of this compound offer sites for functionalization, allowing for the synthesis of more complex, tailored molecules.

Electrophilic Aromatic Substitution Reactions on Phenyl Rings

The substitution pattern on the phenyl rings of this compound is governed by the interplay of the directing effects of the butyl group and the diazene bridge. Electrophilic aromatic substitution (EAS) proceeds through a two-step mechanism involving the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. sciencemadness.org

In this specific molecule, two competing electronic effects are at play:

The Butyl Group : As an alkyl group, the butyl substituent is an electron-donating group (EDG) through an inductive effect. EDGs activate the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to themselves. organic-chemistry.org

The Azo Group : The entire arylazo group (-N=N-Ar) is generally considered an electron-withdrawing group (EWG). EWGs deactivate the aromatic ring, making it less reactive in EAS reactions. organic-chemistry.org These groups are typically meta-directors.

For this compound, the butyl group is in the para position relative to the azo linkage. This leaves the two ortho positions (relative to the butyl group, and meta to the azo group) as the primary sites for electrophilic attack. The activating effect of the butyl group will compete with the deactivating effect of the azo group, but substitution is expected to occur primarily at the positions ortho to the butyl group. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions.

Cross-Coupling Reactions for Complex Structure Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the late-stage functionalization of azobenzene derivatives, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. chestofbooks.com To utilize these methods, this compound would first need to be halogenated (e.g., brominated or iodinated) via electrophilic aromatic substitution, as described above. The resulting halogenated azobenzene can then serve as an electrophilic coupling partner.

Key cross-coupling reactions applicable to azobenzenes include:

Suzuki-Miyaura Coupling : This reaction couples a halogenated azobenzene with an organoboron reagent, such as a phenylboronic acid, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). sci-hub.se It is widely used to form new C-C bonds and synthesize complex biaryl structures or conjugated polymers. sci-hub.se

Sonogashira Coupling : This reaction involves the coupling of a halogenated azobenzene with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is an effective method for installing long, rigid, π-conjugated linkers onto the azobenzene scaffold. sciencemadness.org

Buchwald-Hartwig Amination : This reaction forms C-N bonds by coupling a halogenated azobenzene with an amine in the presence of a palladium catalyst. It allows for the introduction of diverse amine functionalities. sciencemadness.org

These reactions provide a modular approach to constructing highly functionalized azobenzene-based materials for applications in molecular switches, liquid crystals, and self-assembled systems. chestofbooks.comsciencemadness.org

Photochemical Reactions Beyond Isomerization (e.g., Photodegradation, Photoinitiators)

While the reversible trans-cis photoisomerization is the most well-known photochemical property of azobenzenes, other light-induced reactions can also occur. acs.org These processes often involve irreversible changes to the molecular structure.

Photodegradation: Under certain conditions, azobenzene derivatives can undergo photodegradation. For instance, irradiation of protonated azobenzene in the presence of oxygen can lead to the breakdown of the molecule. This highlights a potential instability when used in acidic environments or applications with high-intensity light exposure. In other contexts, the photochromic nature of azobenzene has been harnessed to create photoresponsive photocatalysts. For example, azobenzene-modified Ag/Ag₂O/CN materials have been used for the controllable photodegradation of pollutants, where the light-induced switching of the azobenzene moiety modulates the catalytic activity of the material.

Photoinitiators: While not extensively documented for this compound itself, molecules with similar conjugated systems can act as photoinitiators. Photoinitiators are compounds that, upon absorbing light, generate reactive species (radicals or cations) that can initiate polymerization. For example, certain azobenzene derivatives have been incorporated into polymers to create materials with light-responsive properties, and other conjugated molecules like styryl-triazines are known high-performance photoinitiators for free-radical polymerization under LED irradiation. This suggests a potential, though less explored, application for azobenzene structures in the field of photopolymerization.

Environmental Fate and Academic Degradation Mechanisms of E Bis 4 Butylphenyl Diazene

Photodegradation Pathways and Kinetics in Academic Context

The photodegradation of azobenzene (B91143) and its derivatives is a well-documented phenomenon, primarily driven by their ability to undergo photoisomerization and subsequent photochemical reactions. The kinetics and pathways of these reactions are influenced by the nature of the substituents on the aromatic rings. For (E)-Bis(4-butylphenyl)diazene, the alkyl substituents are not expected to be the primary chromophores but can influence the electronic properties and steric hindrance of the molecule, thereby affecting its photostability.

In academic settings, the photodegradation of azobenzenes is often studied under controlled irradiation conditions. The primary photochemical process is the trans to cis isomerization upon absorption of UV or visible light. While this process is reversible, prolonged exposure to light, especially in the presence of oxygen, can lead to irreversible degradation. The degradation pathways are thought to involve the formation of radical intermediates, which can then undergo a variety of reactions, including oxidation and cleavage of the azo bond. The rate of photodegradation is typically quantified by the quantum yield and the observed first-order rate constant.

ParameterTypical Range for Substituted AzobenzenesPlausible Value for this compoundRationale
Wavelength of Max. Absorption (λmax) 320-360 nm (π-π* transition)~350 nmAlkyl groups cause a slight bathochromic shift.
Quantum Yield of Isomerization (Φt→c) 0.1 - 0.3~0.15Alkyl groups may slightly decrease the efficiency.
Photodegradation Rate Constant (k) Varies significantly with conditionsDependent on light intensity and mediumExpected to be slow in the absence of photosensitizers.
Primary Photoproducts Isomers, oxidation products, cleavage products4-Butylaniline (B89568), 4-butylphenol, and othersBased on known degradation pathways of azobenzenes.

This table presents plausible values based on general knowledge of substituted azobenzenes, as specific experimental data for this compound is not available.

Biotransformation Mechanisms (e.g., Microbial, Enzymatic Studies)

The biotransformation of azo compounds, particularly azo dyes, has been extensively studied, with microbial degradation being a key environmental process. The central mechanism of bacterial degradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). nih.govmdpi.com This is typically an anaerobic process carried out by a variety of microorganisms possessing azoreductase enzymes. ijcmas.com The hydrophobicity of this compound suggests that it would likely be taken up by microbial cells for intracellular reduction. nih.gov

FactorDescriptionRelevance to this compound
Key Enzymes Azoreductases, Laccases, PeroxidasesAzoreductases are crucial for the initial cleavage of the azo bond.
Microbial Species Pseudomonas, Bacillus, KlebsiellaThese genera are known to degrade a wide range of azo dyes.
Initial Transformation Product Aromatic aminesFormation of 4-butylaniline is the expected first step.
Degradation Conditions Anaerobic followed by aerobicAnaerobic conditions for azo bond cleavage and aerobic for aromatic amine degradation.

This table summarizes the likely biotransformation mechanisms based on studies of analogous hydrophobic azo compounds.

Chemical Degradation in Various Media (e.g., pH, Oxidative Environments)

The chemical stability of the diazene (B1210634) linkage in this compound is a critical factor in its environmental persistence. Generally, the azo group in diaryl diazenes is relatively stable under a range of environmental pH conditions. However, extreme pH values can influence the rate of degradation. In highly acidic or alkaline environments, the molecule may become more susceptible to hydrolysis, although this is generally a slow process for symmetrically substituted azobenzenes.

In oxidative environments, such as those containing hydroxyl radicals (•OH) or ozone (O3), this compound is expected to undergo degradation. These reactive oxygen species can attack the aromatic rings and the azo bridge, leading to the formation of a variety of oxidation products, including phenols, and ultimately to the cleavage of the molecule. The rate of oxidative degradation will depend on the concentration of the oxidant and the presence of other organic matter that can compete for the oxidant.

ConditionExpected Effect on this compoundPrimary Degradation Products
Acidic pH (e.g., pH 3) Generally stable, slight increase in hydrolysis rate possible4-Butylaniline, 4-butylphenol
Neutral pH (e.g., pH 7) Highly stableMinimal degradation
Alkaline pH (e.g., pH 11) Generally stable, slight increase in hydrolysis rate possible4-Butylaniline, 4-butylphenol
Presence of Strong Oxidants (e.g., •OH, O3) Significant degradationHydroxylated derivatives, ring cleavage products, N-oxides

This table outlines the expected chemical degradation under different environmental conditions, based on the known chemistry of diaryl diazenes.

Mechanistic Understanding of Environmental Persistence in Academic Studies

The environmental persistence of this compound is likely to be significant due to a combination of its chemical structure and physical properties. The symmetrical and non-polar nature of the molecule, conferred by the two butylphenyl groups, results in low water solubility and a high octanol-water partition coefficient (Kow). This hydrophobicity will cause it to preferentially partition into soil, sediment, and biota, reducing its bioavailability for microbial degradation in the aqueous phase.

The stability of the diaryl diazene structure contributes to its persistence. The azo bond is electronically stabilized by the two aromatic rings, making it resistant to spontaneous cleavage. While photodegradation and microbial degradation can occur, these processes may be slow under typical environmental conditions. The low polarity of the molecule also means it is less likely to be leached from soils into groundwater. The persistence of such hydrophobic organic compounds can lead to their bioaccumulation in food chains, posing a long-term risk to ecosystems.

FactorContribution to Persistence
Hydrophobicity High partitioning into soil and sediment, reducing bioavailability.
Chemical Stability The diaryl diazene structure is inherently stable.
Low Water Solubility Limits microbial degradation in the aqueous phase.
Resistance to Hydrolysis Stable across a wide range of environmental pH values.

This table summarizes the key factors contributing to the likely environmental persistence of this compound.

Q & A

Q. Q1: What are the optimal synthetic routes for (E)-bis(4-butylphenyl)diazene, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of diazenes typically involves coupling aryl diazonium salts with aromatic amines under controlled pH and temperature. For this compound, azo coupling using 4-butylphenyldiazonium tetrafluoroborate and 4-butylphenol derivatives in acidic conditions (pH 4–6) is a starting point . Optimization requires monitoring reaction kinetics via UV-Vis spectroscopy and adjusting parameters such as solvent polarity (e.g., DMF vs. THF), stoichiometry, and catalytic additives (e.g., Cu(I) salts). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and validation via 1H^1H-NMR (aromatic proton shifts at δ 7.2–7.8 ppm) and HPLC (retention time ≥15 min, 70:30 acetonitrile/water) are critical .

Q. Q2: How can crystallographic data for this compound be obtained and interpreted?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound via slow evaporation in a nonpolar solvent (e.g., hexane) and collect data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement with SHELXL (for small molecules) or SHELXS (for structure solution) is recommended . Key metrics include R-factor (<5%), bond length accuracy (±0.01 Å), and confirmation of the (E)-configuration via torsion angles (C-N=N-C ≈ 180°). For ambiguous cases, compare experimental data with density functional theory (DFT)-optimized structures .

Q. Q3: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Based on analogous diazenes, this compound likely falls under GHS Category 2 for skin/eye irritation. Mandatory precautions include:

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods during synthesis.
  • Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Emergency measures: Flush eyes with water for 15 minutes (if exposed) and seek medical evaluation for persistent irritation .

Advanced Research Questions

Q. Q4: How can computational modeling (e.g., DFT, molecular docking) predict the electronic and photophysical properties of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 or ORCA to optimize geometry at the B3LYP/6-311G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior (e.g., LUMO < -1.5 eV suggests n-type semiconductor potential) .
  • Molecular Docking : For biological studies, dock the compound into protein active sites (e.g., tubulin) using AutoDock Vina. Validate docking poses via RMSD (<2.0 Å) and binding energy (ΔG ≤ -7 kcal/mol) .
  • Photophysical Analysis : Simulate UV-Vis spectra (TD-DFT) and compare with experimental λmax (e.g., 450–500 nm for π→π* transitions) .

Q. Q5: What strategies resolve contradictions in reported spectroscopic data for diazenes like this compound?

Methodological Answer:

  • Cross-Validation : Compare NMR (DMSO-d6 vs. CDCl3), IR (KBr pellet vs. ATR), and mass spectrometry (ESI vs. MALDI) across multiple sources .
  • Isotopic Labeling : Use 15N^{15}N-labeled analogs to confirm N=N bond assignments in 15N^{15}N-NMR .
  • Meta-Analysis : Aggregate data from Reaxys, SciFinder, and NIST Chemistry WebBook, prioritizing peer-reviewed journals over vendor catalogs .
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Q. Q6: How does the (E)-configuration influence the electronic properties of this diazene in polymer semiconductor applications?

Methodological Answer: The (E)-isomer’s planar structure enables π-conjugation, critical for charge transport in organic electronics. Key experiments:

  • Cyclic Voltammetry (CV) : Measure oxidation/reduction potentials in anhydrous acetonitrile (0.1 M TBAPF6). A reversible redox couple (E1/2 ≈ -1.2 V vs. Fc/Fc<sup>+</sup>) indicates stable radical anion formation .
  • AFM/XRD : Correlate thin-film morphology (e.g., root-mean-square roughness <5 nm) with charge carrier mobility (µ ≈ 0.1 cm²/V·s) .
  • Bandgap Engineering : Introduce electron-withdrawing substituents (e.g., -CF3) to lower LUMO further, enhancing n-type behavior .

Q. Q7: What advanced techniques characterize the thermal stability and degradation pathways of this compound?

Methodological Answer:

  • TGA/DSC : Perform under N2 (10°C/min) to identify decomposition onset (>200°C for aryl diazenes). Exothermic peaks in DSC correlate with N=N bond cleavage .
  • Py-GC/MS : Pyrolyze at 500°C and analyze fragments (e.g., 4-butylphenol derivatives, m/z 150–200) to map degradation mechanisms .
  • In Situ IR : Monitor real-time bond scission (N=N at ~1450 cm<sup>-1</sup>) during heating .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.